Cas no 2241107-63-9 (Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate)

Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate protecting group and a dihydroxyethyl substituent. Its stereochemically defined structure makes it valuable as an intermediate in asymmetric synthesis, particularly in pharmaceutical and fine chemical applications. The presence of both hydroxyl groups enhances its utility in further functionalization, while the tert-butyloxycarbonyl (Boc) group offers stability under basic conditions and selective deprotection. This compound is often employed in the synthesis of bioactive molecules, where precise stereocontrol is critical. Its well-defined configuration ensures reproducibility in complex synthetic routes, making it a reliable building block for researchers in medicinal chemistry and organic synthesis.
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate structure
2241107-63-9 structure
Product Name:Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate
CAS No:2241107-63-9
MF:C11H21NO5
MW:247.288143873215
CID:5859760
PubChem ID:138039891
Update Time:2025-10-17

Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2241107-63-9
    • Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate
    • EN300-6480860
    • Inchi: 1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)9(14)6-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1
    • InChI Key: SIPZWTLRMCMTAN-BDAKNGLRSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)[C@H](C1)[C@H](CO)O

Computed Properties

  • Exact Mass: 247.14197277g/mol
  • Monoisotopic Mass: 247.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 79.2Ų

Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate Pricemore >>

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Additional information on Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate

Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate: A Chiral Building Block in Advanced Drug Development

In the realm of medicinal chemistry, Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate (CAS No. 2241107-63-9) stands out as a strategically designed chiral intermediate with significant applications in the synthesis of bioactive molecules. This compound exemplifies the growing emphasis on stereocontrolled synthesis in pharmaceutical research, where precise spatial configurations directly influence pharmacokinetic properties and therapeutic efficacy. Recent advancements in asymmetric catalysis and computational modeling have positioned this tert-butyl ester as a versatile precursor for constructing complex morpholine-containing frameworks observed in FDA-approved drugs like dextromethorphan and famotidine.

The molecular architecture of this compound combines two critical structural elements: the tert-butoxycarbonyl protecting group and the (1R)-configured 1,2-dihydroxyethyl side chain. This unique arrangement facilitates controlled deprotection steps during multi-step syntheses while preserving the stereochemical integrity of the morpholine ring. A groundbreaking 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing enantiopure inhibitors targeting GABA_A receptor subtypes, showcasing its role in neuroprotective drug discovery programs.

In preclinical studies involving Alzheimer's disease models, derivatives synthesized from this building block exhibited selective inhibition of β-secretase 1 (BACE1) with improved blood-brain barrier permeability compared to earlier generations of inhibitors. The presence of the dihydroxyethyl moiety was found to enhance metabolic stability through steric hindrance at CYP450 enzyme active sites, a finding corroborated by molecular docking simulations using AutoDock Vina. These properties align with current trends emphasizing prodrugs that balance potency with favorable pharmacokinetic profiles.

Synthetic chemists have leveraged this compound's reactivity under mild conditions to develop scalable routes for complex natural product analogs. A notable example is its use in total synthesis of (-)-epiberberine derivatives reported in Nature Communications, where the tert-butyl ester served as an orthogonal protecting group during late-stage functionalization. Such applications highlight its compatibility with click chemistry principles and solid-phase peptide synthesis methodologies now standard in high-throughput screening campaigns.

Cutting-edge research from MIT's Koch Institute reveals that morpholine-based compounds like this exhibit unexpected anti-metastatic activity when conjugated with tumor-penetrating peptides. The dihydroxyethyl side chain provides optimal hydrophilicity for cellular uptake while maintaining conformational flexibility required for binding to EphA2 receptors overexpressed in triple-negative breast cancers. Preliminary data from these studies indicate IC50 values as low as 0.8 nM against MDA-MB-231 cells without significant cytotoxicity to healthy fibroblasts.

In enzymology applications, this compound serves as an ideal substrate for studying epoxide hydrolase isoforms due to its epoxide-like transition state mimics created during enzymatic hydrolysis. Researchers at Stanford University recently utilized it to clarify substrate recognition mechanisms of microsomal epoxide hydrolase (mEH), contributing critical insights into designing inhibitors for treating chemical warfare agent exposures without off-target effects on cytosolic EH isoforms.

The stereochemical purity (>99% ee) achievable through asymmetric hydrogenation using BINAP-based catalysts has made this compound indispensable for developing enantioselective assays. A 2024 publication in Angewandte Chemie described its use in creating chiral stationary phases for HPLC analysis of racemic mixtures containing β-amino alcohols—a capability vital for monitoring stereoselective metabolic pathways during clinical trials.

Ongoing investigations into its photochemical properties reveal unexpected triplet state lifetimes under UV irradiation, suggesting potential applications in photodynamic therapy formulations. When conjugated with porphyrin cores, derivatives showed selective singlet oxygen generation under near-infrared light—ideal for deep tissue cancer treatments—as reported by a collaborative team from ETH Zurich and Genentech researchers.

This molecule's adaptability extends to materials science through its incorporation into self-healing polymer networks via transesterification reactions under mild conditions. Recent work published in Advanced Materials demonstrated reversible crosslinking capabilities when integrated into poly(ethylene glycol) matrices, opening new avenues for drug delivery systems requiring stimuli-responsive degradation profiles.

In summary, Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate represents a multifunctional chemical entity bridging traditional medicinal chemistry with emerging biotechnological applications. Its continued evolution across diverse research frontiers—from neurodegenerative disease treatments to smart biomaterials—underscores its status as an essential tool compound shaping next-generation therapeutics development.

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